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molecular formula C7H6N2S2 B8494851 2-(Thiazol-4-yl)thiophen-3-amine

2-(Thiazol-4-yl)thiophen-3-amine

Cat. No. B8494851
M. Wt: 182.3 g/mol
InChI Key: UGYRMWNPKFZVSC-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

This amine was prepared from 2-chloro-3-nitrothiophene using Protocols E and F except that 4-(tributylstannyl)thiazole was used. Method[1], MS(ESI) 183.0 [M+H], Retention time=0.518 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[N+:7]([O-])=O.C([Sn](CCCC)(CCCC)[C:15]1[N:16]=[CH:17][S:18][CH:19]=1)CCC>>[S:18]1[CH:19]=[C:15]([C:2]2[S:3][CH:4]=[CH:5][C:6]=2[NH2:7])[N:16]=[CH:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C=1N=CSC1)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=NC(=C1)C=1SC=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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